3-(4-Methylphenyl)propane-1-thiol
Description
3-(4-Methylphenyl)propane-1-thiol is a thiol-containing organic compound characterized by a propane backbone with a thiol (-SH) group at the first carbon and a 4-methylphenyl substituent at the third carbon. Thiols are known for their nucleophilicity, ability to form disulfide bonds, and role in self-assembled monolayers (SAMs) .
Properties
IUPAC Name |
3-(4-methylphenyl)propane-1-thiol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14S/c1-9-4-6-10(7-5-9)3-2-8-11/h4-7,11H,2-3,8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUGRLJXOLFSOAL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CCCS | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
3-(4-Methylphenyl)propane-1-thiol can be synthesized through several methods. One common approach involves the reaction of 4-methylbenzyl chloride with thiourea, followed by hydrolysis to yield the desired thiol. Another method includes the reaction of 4-methylbenzyl bromide with sodium hydrosulfide under basic conditions.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale reactions using similar synthetic routes. The choice of method depends on factors such as cost, availability of starting materials, and desired purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-(4-Methylphenyl)propane-1-thiol undergoes various chemical reactions, including:
Oxidation: Thiols can be oxidized to disulfides using oxidizing agents like hydrogen peroxide or iodine.
Reduction: Disulfides can be reduced back to thiols using reducing agents such as sodium borohydride.
Substitution: The thiol group can participate in nucleophilic substitution reactions, where it replaces a leaving group in a substrate molecule.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, iodine
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Alkyl halides, acyl chlorides
Major Products Formed
Oxidation: Disulfides
Reduction: Thiols
Substitution: Thioethers, thioesters
Scientific Research Applications
3-(4-Methylphenyl)propane-1-thiol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-(4-Methylphenyl)propane-1-thiol involves its thiol group, which can form covalent bonds with various molecular targets. This compound can interact with proteins, enzymes, and other biomolecules through thiol-disulfide exchange reactions, affecting their structure and function. The specific pathways and targets depend on the context of its application.
Comparison with Similar Compounds
Key Structural Features
Comparison with Analogous Thiols
Substituent Impact :
- In contrast, trimethoxysilyl groups (e.g., in ) facilitate covalent bonding to silica surfaces, making them useful in coatings .
Physical and Chemical Properties
Solubility and Polarity
- This compound: Likely less polar than alcohols (e.g., 1-(4-Methylphenyl)-1-propanol ) due to the thiol group’s lower hydrogen-bonding capacity. Predicted to be soluble in organic solvents like toluene or dichloromethane.
- 3-(Trimethoxysilyl)propane-1-thiol: Hydrolyzes in polar solvents to form silanol groups, enabling adhesion to hydrophilic surfaces .
Reactivity
- Thiol Group : All analogs undergo oxidation to disulfides and participate in Michael additions or thiol-ene reactions.
- Electronic Effects : The electron-donating methyl group in the target compound may reduce thiol acidity compared to electron-withdrawing substituents.
Comparison with Other Thiols
Materials Science
- Target Compound: Potential use in SAMs or aromatic drug conjugates due to its hydrophobic aromatic group.
- 3-(Trimethoxysilyl)propane-1-thiol: Used in silanization of nanoparticles and glass surfaces .
Pharmaceuticals
- Thiols are employed in prodrug design (e.g., discusses celecoxib, a diaryl-substituted pyrazole ). The methylphenyl group in the target compound may enhance bioavailability via lipophilic interactions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
